BAY-876 - 1799753-84-6

BAY-876

Catalog Number: EVT-261087
CAS Number: 1799753-84-6
Molecular Formula: C24H16F4N6O2
Molecular Weight: 496.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-876, also known as BAY876, is a small molecule inhibitor specifically designed to target GLUT1. This transporter protein facilitates glucose uptake across the plasma membrane of mammalian cells, a process crucial for cellular energy production. The overexpression of GLUT1 is frequently observed in various tumor types, contributing to their enhanced glucose consumption and supporting the phenomenon known as the Warburg effect – a characteristic metabolic adaptation of cancer cells to thrive even in the presence of normal oxygen levels. []

Future Directions
  • Drug Delivery Systems: Further development of novel drug delivery systems, such as the biohybrid system described for pancreatic cancer, can enhance tumor targeting, drug uptake, and therapeutic efficacy. [, ]
  • Immunotherapy: Further elucidating the interplay between BAY-876-mediated metabolic modulation and the immune system, especially within the tumor microenvironment, could unlock novel combination therapies with immune checkpoint inhibitors or other immunotherapeutic approaches. [, ]

WZB-117

Compound Description: WZB-117 is a small molecule inhibitor that exhibits selectivity for GLUT1 and GLUT4. It has been shown to reduce quercetin interaction with GLUT1, suggesting that it binds to an exofacial site on the transporter [].

C-20

Compound Description: C-20 is a small molecule that selectively inhibits GLUT4 over GLUT1 [].

Relevance: C-20's selectivity profile differs from BAY-876, which primarily targets GLUT1. This difference highlights the structural variations that influence isoform selectivity among GLUT inhibitors [].

Indinavir

Compound Description: Indinavir is an HIV protease inhibitor that displays selectivity for GLUT4 over GLUT1 [].

Relevance: Indinavir's activity as a GLUT4 inhibitor, along with its known role as an HIV protease inhibitor, highlights the potential for certain molecules to exhibit multiple biological activities. This is distinct from BAY-876, which primarily targets GLUT1 [].

Lopinavir

Compound Description: Lopinavir, another HIV protease inhibitor, shows preferential inhibition of GLUT4 compared to GLUT1 [].

Relevance: Similar to indinavir, lopinavir demonstrates activity against both HIV protease and GLUT4, emphasizing the diverse pharmacological profiles of some molecules. This differs from the focused activity of BAY-876 on GLUT1 [].

Nelfinavir

Compound Description: Nelfinavir, an HIV protease inhibitor, exhibits weak inhibitory activity against GLUT4. Interestingly, it acts as an activator of GLUT1, enhancing its transport activity [].

Relevance: Nelfinavir's ability to activate GLUT1, in contrast to the inhibitory action of BAY-876, highlights the distinct mechanisms by which molecules can modulate GLUT1 activity. This finding emphasizes the complexity of GLUT regulation and the potential for developing compounds with diverse pharmacological profiles [].

Saquinavir

Compound Description: Saquinavir, an HIV protease inhibitor, selectively inhibits GLUT4 and a mutated form of GLUT1 (T30I H160N) [].

Relevance: Saquinavir's inhibitory activity against a specific GLUT1 mutant provides insights into the structural determinants of inhibitor binding and selectivity. This information is valuable for understanding the mechanisms of action of GLUT1 inhibitors like BAY-876 and for designing new inhibitors with improved potency and selectivity [].

Phloretin

Compound Description: Phloretin is a non-selective GLUT inhibitor, affecting the activity of multiple GLUT isoforms [].

Relevance: Unlike the highly selective nature of BAY-876 for GLUT1, phloretin's broad inhibitory activity across various GLUT isoforms limits its clinical utility due to potential off-target effects. This emphasizes the importance of developing isoform-specific inhibitors like BAY-876 for targeted therapeutic interventions [].

2-Deoxy-D-glucose (2-DG)

Compound Description: 2-DG is a glucose analog that competitively inhibits glucose uptake and metabolism, thereby interfering with glycolysis [].

Relevance: While both 2-DG and BAY-876 ultimately aim to disrupt glucose metabolism in cancer cells, their mechanisms of action differ. 2-DG directly competes with glucose for uptake and utilization, while BAY-876 specifically inhibits GLUT1-mediated glucose transport. The combination of these agents could potentially lead to a more effective suppression of tumor growth by targeting multiple points in the glycolytic pathway [].

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid with a wide range of biological activities, including acting as a competitive inhibitor of GLUT1 [].

Relevance: Although both quercetin and BAY-876 inhibit GLUT1, their binding characteristics differ. Quercetin appears to bind to an exofacial site on GLUT1, while BAY-876 exhibits non-competitive inhibition, suggesting interaction with a site distinct from the glucose-binding site [, ].

Metformin (MET)

Compound Description: Metformin is an anti-diabetic drug that also exhibits anticancer effects. It inhibits mitochondrial complex I, thereby suppressing oxidative phosphorylation (OXPHOS) and impacting cellular energy production [].

Relevance: Although Metformin and BAY-876 target different aspects of cellular metabolism (Metformin primarily affects OXPHOS, while BAY-876 inhibits glucose uptake), their combined use could potentially enhance the effectiveness of anticancer therapies. By simultaneously inhibiting both glycolysis and OXPHOS, these agents can synergistically deprive tumor cells of energy, leading to enhanced therapeutic outcomes [].

Overview

BAY-876 is a novel compound developed by Bayer AG, primarily recognized for its role as a selective inhibitor of the glucose transporter type 1 (GLUT1). This compound has garnered attention in the field of cancer research due to its potential to disrupt glycolytic processes in cancer cells, particularly in tumors that exhibit high glucose uptake. The inhibition of GLUT1 by BAY-876 is significant as it targets the metabolic pathways that many cancer cells rely on for growth and survival.

Source

BAY-876 was synthesized at Bayer AG, with its chemical structure and synthesis methods detailed in various studies. The compound has been evaluated for its pharmacological properties and therapeutic applications, particularly in oncology, where it has shown promise in preclinical models of cancer.

Classification

BAY-876 belongs to the class of monocarboxylate transporter inhibitors. It specifically inhibits GLUT1, which is a critical facilitator of glucose transport across cell membranes. This classification places BAY-876 among compounds that target metabolic pathways, making it a candidate for anticancer therapies.

Synthesis Analysis

The synthesis of BAY-876 involves several technical steps that ensure the purity and efficacy of the compound. The process typically includes:

  1. Starting Materials: The synthesis begins with specific chemical precursors that are reacted under controlled conditions.
  2. Chemical Reactions: Key reactions include coupling reactions that form the core structure of BAY-876.
  3. Purification: Post-synthesis, BAY-876 undergoes purification processes such as crystallization or chromatography to isolate the active compound from by-products.

The detailed synthesis method can be found in supplementary materials provided by Bayer AG and related studies, which outline the specific reagents and conditions used throughout the process .

Molecular Structure Analysis

BAY-876 has a complex molecular structure characterized by specific functional groups that confer its biological activity.

Structure

The molecular formula of BAY-876 is C19_{19}H19_{19}N3_{3}O4_{4}S. Its structure features:

  • A sulfonamide group
  • An amide linkage
  • Aromatic rings contributing to its lipophilicity

Data

Key structural data include:

  • Molecular weight: approximately 373.43 g/mol
  • Melting point and solubility characteristics are documented in pharmacological studies but require further experimental validation for precise values.
Chemical Reactions Analysis

BAY-876 participates in several chemical reactions pertinent to its function as a GLUT1 inhibitor:

  1. Inhibition Mechanism: The primary reaction involves the binding of BAY-876 to GLUT1, effectively blocking glucose transport into cells.
  2. Metabolic Pathway Interference: By inhibiting GLUT1, BAY-876 disrupts glycolytic pathways in cancer cells, leading to reduced energy production and cell proliferation.

The technical details surrounding these reactions are crucial for understanding how BAY-876 can be utilized therapeutically against cancers with high GLUT1 expression .

Mechanism of Action

The mechanism of action for BAY-876 involves several steps:

  1. Binding to GLUT1: BAY-876 selectively binds to the GLUT1 transporter on the cell membrane.
  2. Inhibition of Glucose Uptake: This binding prevents glucose from entering the cell, thereby starving it of energy.
  3. Impact on Cell Metabolism: The inhibition leads to altered metabolic states within cancer cells, promoting apoptosis and reducing tumor growth.

Studies have demonstrated that inhibition of GLUT1 with BAY-876 significantly impairs tumor growth in preclinical models, particularly in triple-negative breast cancer .

Physical and Chemical Properties Analysis

BAY-876 exhibits several physical and chemical properties relevant to its application:

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant data regarding these properties can be found in pharmacokinetic studies which assess the compound's behavior in biological systems .

Applications

BAY-876 is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: Particularly effective against tumors with high glucose consumption such as triple-negative breast cancer and hepatocellular carcinoma.
  2. Research Tool: Used in studies investigating metabolic pathways and tumor biology.
  3. Combination Therapies: Potentially used alongside other therapeutic agents to enhance anticancer efficacy through metabolic modulation.

The ongoing research continues to explore additional applications and combinations that could improve treatment outcomes for patients with aggressive cancers .

Properties

CAS Number

1799753-84-6

Product Name

BAY-876

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.